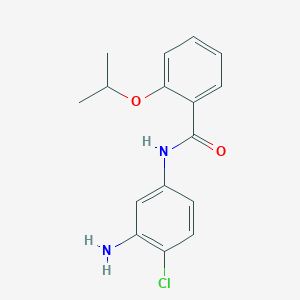

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10(2)21-15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGFGTVCBAOBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-isopropoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form dechlorinated products.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while substitution of the chlorine atom can result in the formation of hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed to create more intricate structures through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

In biological research, this compound is investigated for its potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide may inhibit cancer cell proliferation through specific molecular pathways, making it a candidate for cancer treatment.

Medicine

The unique chemical structure of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide positions it as a potential therapeutic agent:

- Therapeutic Applications : It is being explored for its efficacy in treating diseases related to cellular proliferation, inflammation, and infections.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiviral Activity : A study demonstrated that derivatives exhibited significant antiviral properties against enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 µM, indicating promising potential for therapeutic applications against viral infections.

- Anticancer Effects : Investigations into the compound's anticancer effects have shown that it may inhibit cancer cell proliferation through specific molecular pathways, although detailed mechanisms remain to be fully elucidated.

- Molecular Docking Studies : Computational models suggest that the compound can form stable interactions with key amino acids in target proteins, enhancing its potential as a therapeutic agent.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens. |

| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis. |

| Neuroprotective | Potential effects against oxidative stress-induced neuroinflammation. |

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions with target proteins, while the isopropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4-(Imidazolidin-2-ylideneamino)-N-(4-(imidazolidin-2-ylideneamino)-3-isopropoxyphenyl)-2-isopropoxybenzamide Ditrifluoroacetate Salt (1h)

- Structure: Features dual imidazolidin-amino groups on both the benzamide and aniline moieties, with 2- and 3-isopropoxy substituents.

- Physical Properties : Melting point >201°C, indicating high thermal stability.

- Biological Activity: Demonstrated potent antiprotozoal activity against Trypanosoma brucei (IC₅₀ = 0.12 µM), attributed to the isopropoxy groups enhancing membrane permeability and the imidazolidin-amino groups facilitating target binding .

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d)

- Structure: Incorporates benzimidazol-amino groups and dual chloro substituents.

- Physical Properties : Melting point 209.8°C, higher than 1h, likely due to increased aromatic stacking from benzimidazole rings.

- Biological Activity: Limited data, but chloro substituents may enhance cytotoxicity or metabolic stability .

- Key Difference : The benzimidazole moieties in 2d confer rigidity and π-π interactions absent in the target compound, which could influence pharmacokinetics.

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Contains a nitro group at the 4-position and a 3-chlorophenethyl chain.

- Physical Properties: No melting point reported, but nitro groups typically reduce solubility compared to amino substituents.

- Biological Activity: Not specified, but nitro groups often correlate with redox-mediated toxicity or prodrug activation .

Research Findings and Data Table

Table 1. Comparative Analysis of Structural Analogs

Key Observations:

Substituent Effects: Isopropoxy groups (as in 1h) correlate with high thermal stability and antiprotozoal activity . Chloro substituents (as in 2d) improve metabolic stability but may increase cytotoxicity . Amino groups (hypothesized in the target) likely enhance solubility and hydrogen-bonding interactions compared to nitro analogs .

Biological Activity: Compound 1h’s imidazolidin-amino groups and isopropoxy substituents synergize to achieve sub-micromolar activity against T. brucei, suggesting the target compound could exhibit similar potency if optimized .

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide features a unique substitution pattern that influences its chemical reactivity and biological properties. It belongs to the class of benzanilides, characterized by an anilide group attached to an aromatic ring, which is crucial for its interaction with biological targets.

The biological activity of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For example, it has shown potential as a modulator of protein kinases, which play essential roles in cell signaling and regulation.

- Receptor Binding : It may bind to receptors involved in angiogenesis and cancer progression, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to disrupt protein-protein interactions between tumor suppressor proteins and their inhibitors, leading to apoptosis in cancer cells. This mechanism mirrors that of other known anticancer agents like Nutlin-3, which target similar pathways .

Antiviral Properties

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide has also been investigated for its antiviral activity. Research indicates that derivatives of this compound exhibit broad-spectrum antiviral effects against viruses such as Hepatitis B Virus (HBV) by enhancing intracellular levels of antiviral proteins like APOBEC3G .

Case Studies

- Anticancer Efficacy : A study demonstrated that modifications in the chemical structure of N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide could enhance its efficacy against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

- Antiviral Activity Against HBV : In vitro studies showed that this compound significantly inhibits HBV replication, with IC50 values comparable or superior to existing antiviral treatments. The mechanism was linked to the upregulation of host defense mechanisms .

Applications in Research

N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and viral infections.

- Biological Studies : Used in research to elucidate the molecular mechanisms underlying its biological effects.

- Agricultural Chemistry : Potential applications as a pesticide or herbicide due to its bioactivity against specific pathogens .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-2-isopropoxybenzamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-amino-4-chloroaniline and 2-isopropoxybenzoyl chloride under Schotten-Baumann conditions. Intermediates are typically characterized using 1H/13C NMR to confirm bond formation and purity. For example, the amine group in the aniline precursor should disappear in the NMR spectrum post-reaction, replaced by amide proton signals (δ 8.0–10.0 ppm). UV-Vis spectroscopy can monitor reaction progress by tracking the λmax shift from aromatic amines (~280 nm) to amides (~250 nm) .

Q. How is the compound characterized using spectroscopic and spectrofluorometric techniques?

- Methodological Answer : Fluorescence intensity studies (e.g., excitation/emission spectra at λex = 320 nm, λem = 420 nm) can assess photophysical properties. Quenching experiments with biomolecules (e.g., bovine serum albumin) may reveal binding interactions via Stern-Volmer plots. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (expected [M+H]<sup>+</sup> ~361.8 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for synthesis due to volatile reagents (e.g., benzoyl chlorides). Waste containing chlorinated intermediates must be segregated and treated with alkaline hydrolysis (pH > 12, 24 h) to degrade toxic byproducts. Personal protective equipment (PPE) should include nitrile gloves and polycarbonate face shields .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., Acps-PPTase) identifies binding affinities (ΔG < −7.0 kcal/mol). Pharmacophore modeling highlights critical interactions, such as hydrogen bonding with the amide group and π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in biological activity data across bacterial strains?

- Methodological Answer : Discrepancies in MIC values may arise from efflux pump overexpression. Perform efflux inhibition assays using phenylalanine-arginine β-naphthylamide (PAβN) and compare MIC shifts. RNA-seq can identify upregulated resistance genes (e.g., acrAB-tolC). Dose-response curves with fractional inhibitory concentration (FIC) indices assess synergism with known antibiotics .

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Design a factorial experiment (e.g., 3<sup>2</sup> design) varying temperature (0–25°C) and base equivalents (1–3 eq. NaOH). Monitor yield via HPLC (C18 column, acetonitrile/water gradient). Response surface modeling identifies optimal conditions (e.g., 15°C, 2.5 eq. NaOH, 85% yield). Microwave-assisted synthesis (100 W, 60°C, 10 min) may reduce reaction time by 70% .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer : Poor crystal growth due to flexible isopropoxy groups can be addressed by slow vapor diffusion (hexane/ethyl acetate, 1:1). Single-crystal X-ray diffraction (91 K, Mo-Kα radiation) resolves torsional angles between the benzamide and chlorophenyl moieties. Disorder in the isopropoxy chain requires refinement using split-atom models .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?

- Methodological Answer : Replace the chloro group with fluoro or bromo analogs and compare IC50 values against bacterial PPTases. QSAR models (e.g., CoMFA) correlate Hammett σ constants with activity. Bromine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility (logP > 3.5). Fluoro derivatives show improved metabolic stability in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.